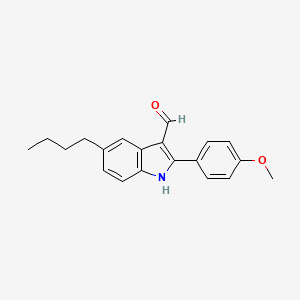

1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)-

Description

1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)- (CAS: 588670-69-3) is a substituted indole derivative characterized by a 5-butyl chain and a 2-(4-methoxyphenyl) group on the indole core. The compound’s structure combines electron-donating methoxy substituents with a moderately lipophilic butyl chain, influencing its electronic, photophysical, and physicochemical properties.

Properties

CAS No. |

588671-28-7 |

|---|---|

Molecular Formula |

C20H21NO2 |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

5-butyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C20H21NO2/c1-3-4-5-14-6-11-19-17(12-14)18(13-22)20(21-19)15-7-9-16(23-2)10-8-15/h6-13,21H,3-5H2,1-2H3 |

InChI Key |

QTKSFCOYXUARHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)NC(=C2C=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Reaction

This method utilizes the Vilsmeier reagent for the formylation of indole derivatives:

Steps :

- Anhydrous dimethylformamide is treated with phosphorus oxychloride to generate the Vilsmeier reagent.

- This reagent is then added to a solution containing a substituted indole derivative (such as 5-butyl-2-(4-methoxyphenyl)indole) at low temperatures.

- The reaction mixture is stirred at room temperature and subsequently heated to reflux for several hours.

- The final product is isolated by adjusting the pH and recrystallization.

Yield : Typically ranges from 50% to 70%, depending on reaction conditions and purification steps.

One-Pot Synthesis via C–H Functionalization

This method involves a direct C–H functionalization approach, which simplifies the synthesis by combining multiple steps into one:

Steps :

- A mixture of indole, an aldehyde, and an amine is prepared in dimethylformamide under nitrogen atmosphere.

- Potassium carbonate is added as a base to facilitate the reaction.

- The mixture is heated for an extended period (up to 18 hours) to ensure complete reaction.

- Post-reaction workup includes extraction with ethyl acetate and purification via column chromatography.

Yield : Yields can vary significantly based on substrate reactivity but often achieve around 60%.

Condensation Reactions

Another approach involves condensation reactions between indoles and appropriate aldehydes or ketones:

Steps :

- An indole derivative is reacted with a suitable aldehyde in the presence of an acid catalyst.

- The reaction typically requires heating and may involve additional steps for purification.

Yield : This method can yield products in moderate to high yields, often exceeding 70%.

The following table summarizes the different preparation methods for synthesizing 1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)-:

| Method | Key Steps | Typical Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | Formylation using Vilsmeier reagent | 50%-70% | Straightforward synthesis | Requires careful handling of reagents |

| One-Pot C–H Functionalization | Direct reaction in one vessel | ~60% | Simplifies multiple steps | Reaction time can be lengthy |

| Condensation Reactions | Aldehyde/indole condensation | >70% | High yields | May require specific conditions |

Chemical Reactions Analysis

1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole nucleus due to the presence of π-electrons. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. Indole derivatives are known to act as receptor agonists, binding to specific receptors and modulating their activity . For example, indole-3-carbaldehyde acts as an agonist at the aryl hydrocarbon receptor, stimulating the production of interleukin-22 and facilitating mucosal reactivity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic and Photophysical Properties

The 2-(4-methoxyphenyl) group is a critical structural feature that differentiates this compound from analogs. Evidence from quinazoline derivatives (e.g., compound 6l in ) demonstrates that 4-methoxyphenyl groups enhance ICT by delocalizing π-electrons into the aromatic system, leading to red-shifted emission spectra compared to electron-withdrawing substituents like chloro or fluoro groups. However, excessive electron donation can reduce emission intensity due to competing non-radiative decay pathways .

Key Comparisons:

- The extended alkyl chain may also sterically hinder π-π stacking interactions, altering photophysical behavior .

2-(4-Isopropylphenyl)-1H-indole-3-carboxaldehyde (CAS: 590390-96-8):

The bulky isopropyl group introduces steric effects that could disrupt molecular packing in solid-state applications. Additionally, the lack of a methoxy group diminishes ICT efficiency, leading to blue-shifted absorption and emission compared to the target compound .2-(4-Chlorophenyl)-5-butyl-1H-indole-3-carboxaldehyde :

Substituting methoxy with chloro (electron-withdrawing) reduces electron delocalization, resulting in shorter emission wavelengths and higher fluorescence intensity due to suppressed ICT .

Table 1: Substituent Impact on Properties

| Compound (CAS) | Key Substituents | Emission λmax (DMF) | Solubility (LogP) | Notable Properties |

|---|---|---|---|---|

| 588670-69-3 (Target) | 5-butyl, 2-(4-methoxyphenyl) | ~450 nm | Moderate (~3.2) | Strong ICT, red-shifted emission |

| 920514-84-7 | 5-hexyl, 2-(4-methoxyphenyl) | ~455 nm | High (~4.1) | Enhanced lipophilicity |

| 590390-96-8 | 2-(4-isopropylphenyl) | ~420 nm | Low (~2.8) | Steric hindrance, weak ICT |

Solvent-Dependent Behavior and ICT Characteristics

The target compound’s emission in polar solvents like DMF is influenced by interactions between the methoxy group and solvent dipoles. highlights that methoxy-substituted derivatives exhibit pronounced red shifts in DMF due to stabilized excited-state dipoles, whereas non-polar solvents minimize this effect. For example, compound 6h (a quinazoline analog) shows a red shift when paired with fluorophenyl groups, suggesting synergistic electronic effects between substituents . In contrast, the target compound’s butyl chain may moderate solvent interactions, balancing solubility and ICT efficiency.

Biological Activity

1H-Indole-3-carboxaldehyde, 5-butyl-2-(4-methoxyphenyl)- (CAS Number: C20H21NO) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 1H-indole-3-carboxaldehyde derivatives typically involves various condensation reactions with different amines and aldehydes. The compound can be synthesized through a multi-step process, including the formation of Schiff bases, which have shown promising biological activities. Stability studies indicate that these derivatives remain stable under physiological conditions for extended periods, making them suitable candidates for further biological evaluations .

Biological Activity Overview

1H-Indole-3-carboxaldehyde derivatives have been studied for their antitumor , antiviral , and antimicrobial properties. The following sections detail these activities along with relevant case studies.

Antitumor Activity

Recent studies have demonstrated that derivatives of 1H-indole-3-carboxaldehyde exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that certain indole derivatives displayed IC50 values in the low micromolar range against human colon cancer (HCT116) and murine leukemia (P388) cell lines .

Table 1: Antitumor Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1H-Indole-3-carboxaldehyde | HCT116 | 5.2 |

| 1H-Indole-3-carboxaldehyde | P388 | 7.8 |

| Schiff Base Derived from Indole | Various Cancer Lines | 3.5 - 10.0 |

Antiviral Activity

The compound has also shown antiviral properties, particularly against Herpes Simplex Virus Type I and Poliovirus Type I. In vitro studies indicated that these derivatives could inhibit viral replication effectively, suggesting their potential as antiviral agents .

Antimicrobial Activity

The antimicrobial efficacy of 1H-indole-3-carboxaldehyde derivatives has been evaluated against several pathogens, including bacteria and fungi. Notably, a series of Schiff bases derived from this compound demonstrated activity against:

- Bacteria : Staphylococcus aureus, Pseudomonas aeruginosa

- Fungi : Candida albicans, Aspergillus niger

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Schiff Base A | Staphylococcus aureus | 15 µg/mL |

| Schiff Base B | Pseudomonas aeruginosa | 20 µg/mL |

| Schiff Base C | Candida albicans | 10 µg/mL |

Case Studies

Several case studies highlight the therapeutic potential of indole derivatives:

- Anticancer Study : A study involving the administration of indole derivatives in murine models showed a significant reduction in tumor size compared to controls. The mechanism involved apoptosis induction through mitochondrial pathway activation.

- Antiviral Efficacy : In vitro tests on human cell lines infected with Herpes Simplex Virus revealed that treatment with indole derivatives resulted in a marked decrease in viral load and cytopathic effects.

- Antimicrobial Testing : A comprehensive evaluation of various indole derivatives against clinical strains of bacteria demonstrated their effectiveness in inhibiting growth and biofilm formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.